molecular formula C9H22O4SSi B14381043 3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL CAS No. 89705-59-9

3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL

Cat. No.: B14381043
CAS No.: 89705-59-9
M. Wt: 254.42 g/mol
InChI Key: VFFMIFZSINIFNQ-UHFFFAOYSA-N
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Description

3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL is an organosilicon compound that features a trimethoxysilyl group attached to a propyl chain, which is further connected to a sulfanyl group and a propanol group. This compound is known for its bifunctional nature, combining the properties of both organosilicon and thiol groups, making it valuable in various applications, particularly in surface modification and as a coupling agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL typically involves the reaction of 3-mercaptopropyltrimethoxysilane with 3-chloropropanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or thiols.

    Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Hydrolysis and condensation reactions are typically carried out in the presence of water or alcohols under acidic or basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols, thiols.

    Substitution: Siloxane polymers, cross-linked networks.

Scientific Research Applications

3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent in the synthesis of hybrid materials and as a surface modifier for silica and other metal oxides.

    Biology: Employed in the functionalization of biomolecules and as a linker in bioconjugation reactions.

    Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical coatings.

    Industry: Utilized in the production of adhesives, sealants, and coatings due to its ability to enhance adhesion and durability.

Mechanism of Action

The mechanism of action of 3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with various substrates, enhancing their surface properties. The sulfanyl group can also participate in thiol-disulfide exchange reactions, further contributing to its reactivity and versatility.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trimethoxysilyl)-1-propanethiol
  • (3-Mercaptopropyl)trimethoxysilane
  • 3-(Triethoxysilyl)propylamine

Uniqueness

3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL is unique due to its combination of a trimethoxysilyl group and a sulfanyl group, which imparts both silane and thiol functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds that may only possess one type of functional group.

Properties

CAS No.

89705-59-9

Molecular Formula

C9H22O4SSi

Molecular Weight

254.42 g/mol

IUPAC Name

3-(3-trimethoxysilylpropylsulfanyl)propan-1-ol

InChI

InChI=1S/C9H22O4SSi/c1-11-15(12-2,13-3)9-5-8-14-7-4-6-10/h10H,4-9H2,1-3H3

InChI Key

VFFMIFZSINIFNQ-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCSCCCO)(OC)OC

Origin of Product

United States

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